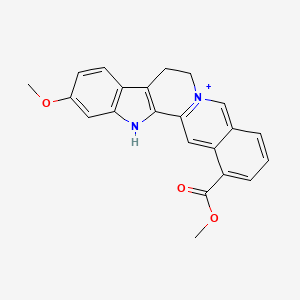
Astonilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alstoniline involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for alstoniline are not widely documented in public sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Astonilin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alstoniline oxide.
Reduction: Reduction reactions can modify the functional groups present in alstoniline.
Substitution: Substitution reactions can introduce different functional groups into the alstoniline molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
Major products formed from these reactions include alstoniline oxide and various substituted derivatives of alstoniline .
Wissenschaftliche Forschungsanwendungen
Astonilin has several scientific research applications:
Wirkmechanismus
The mechanism of action of alstoniline involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the stimulation of the 5-HT2C receptor, which plays a role in modulating neurotransmitter release and brain function . Additionally, alstoniline indirectly inhibits the reuptake of glutamate in hippocampal slices, which may contribute to its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to alstoniline include:
- Ajmalicine
- Corynanthine
- Deserpidine
- Mitragynine
- Rauwolscine
- Spegatrine
- Reserpine
- Rescinnamine
- Yohimbine
Uniqueness
Astonilin is unique in its specific interaction with the 5-HT2C receptor and its lack of pro-convulsant activity, which distinguishes it from other compounds with similar pharmacological profiles .
Eigenschaften
CAS-Nummer |
6714-03-0 |
|---|---|
Molekularformel |
C22H19N2O3+ |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
methyl 6-methoxy-11,12-dihydro-3H-yohimban-13-ium-19-carboxylate |
InChI |
InChI=1S/C22H18N2O3/c1-26-14-6-7-15-16-8-9-24-12-13-4-3-5-17(22(25)27-2)18(13)11-20(24)21(16)23-19(15)10-14/h3-7,10-12H,8-9H2,1-2H3/p+1 |
InChI-Schlüssel |
AOYRRECTYMVUTP-UHFFFAOYSA-O |
SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C4=[N+](CC3)C=C5C=CC=C(C5=C4)C(=O)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C4=[N+](CC3)C=C5C=CC=C(C5=C4)C(=O)OC |
Synonyme |
alstoniline astonilin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















